3-Cyano-7-hydroxy-4-methylcoumarin

Vue d'ensemble

Description

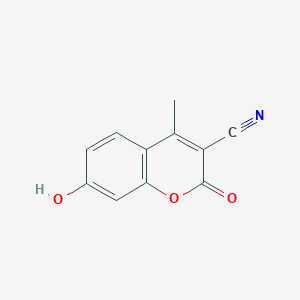

3-Cyano-7-hydroxy-4-methylcoumarin is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a cyano group at the third position, a hydroxyl group at the seventh position, and a methyl group at the fourth position on the coumarin backbone. It has been isolated from natural sources such as Curcuma longa and is also synthesized for various applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Cyano-7-hydroxy-4-methylcoumarin can be synthesized through several methods. One common approach involves the reaction of 2-hydroxybenzaldehydes with malononitrile or ethyl cyanoacetate under basic conditions. Various bases such as pyridine, piperidine, aqueous alkali, and ionic liquids can be used to facilitate this reaction . Another method involves the Pechmann condensation, where phenols react with β-keto esters in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of green chemistry principles, such as employing green solvents and catalysts, is also explored to make the process more environmentally friendly .

Analyse Des Réactions Chimiques

Types of Reactions

3-Cyano-7-hydroxy-4-methylcoumarin undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The cyano group can be reduced to form amines.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers and esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include quinones, amines, ethers, and esters, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

3-Cyano-7-hydroxy-4-methylcoumarin has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 3-Cyano-7-hydroxy-4-methylcoumarin involves its interaction with various molecular targets and pathways. For instance, it has been shown to regulate melanogenesis through signaling pathways such as GSK3β/β-catenin, AKT, PKA/CREB, and MAPK . Additionally, its ability to inhibit cytochrome P-450 enzymes suggests its role in modulating metabolic pathways .

Comparaison Avec Des Composés Similaires

3-Cyano-7-hydroxy-4-methylcoumarin can be compared with other coumarin derivatives such as:

7-Hydroxy-4-methylcoumarin: Lacks the cyano group, making it less reactive in certain chemical reactions.

3-Cyanoumbelliferone: Similar structure but without the methyl group at the fourth position, affecting its physical and chemical properties.

4-Hydroxy-3-nitrocoumarin: Contains a nitro group instead of a cyano group, leading to different reactivity and applications.

The unique combination of functional groups in this compound makes it particularly valuable for specific applications in research and industry.

Activité Biologique

3-Cyano-7-hydroxy-4-methylcoumarin (CHMC) is a synthetic derivative of coumarin, known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in cancer therapy, anti-inflammatory treatments, and as a fluorometric probe in biochemical assays. The following sections detail the biological activities of CHMC, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by:

- A cyano group at position 3

- A hydroxyl group at position 7

- A methyl group at position 4

This structure contributes to its unique chemical properties, influencing its biological activity.

The biological activity of CHMC is attributed to several mechanisms:

- Enzyme Inhibition : CHMC acts as a substrate and inhibitor for cytochrome P-450 enzymes, crucial for drug metabolism and synthesis of endogenous compounds .

- Apoptosis Induction : In cancer cells, CHMC has been shown to induce apoptosis and inhibit proliferation, particularly in cervical cancer cells .

- Anti-inflammatory Effects : The compound suppresses pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating potential in treating inflammatory diseases .

Anticancer Activity

Numerous studies have investigated the anticancer properties of CHMC:

- Cell Line Studies : In vitro studies revealed that CHMC significantly inhibits the growth of cervical cancer cells by inducing apoptosis. The mechanism involves the activation of caspase pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Apoptosis induction |

| MCF-7 | 15.0 | Cell cycle arrest |

Anti-inflammatory Activity

CHMC exhibits notable anti-inflammatory properties:

- Cytokine Suppression : It reduces the levels of inflammatory cytokines in LPS-induced RAW264.7 macrophages, indicating its potential for treating inflammatory conditions .

| Cytokine | Concentration (pg/mL) | Control (pg/mL) |

|---|---|---|

| TNF-α | 45 | 120 |

| IL-6 | 30 | 90 |

Antioxidant Activity

CHMC has also been evaluated for its antioxidant capacity:

- DPPH Assay Results : The compound demonstrated significant radical scavenging activity with an IC50 value comparable to standard antioxidants like ascorbic acid .

Case Studies

- Anti-cancer Study : A study conducted on cervical cancer cell lines demonstrated that treatment with CHMC led to a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations .

- Inflammation Model : In a mouse model of inflammation, administration of CHMC resulted in reduced symptoms associated with atopic dermatitis through inhibition of NF-kB signaling pathways .

Pharmacokinetics

The pharmacokinetic profile of CHMC indicates that it undergoes metabolic transformations primarily through conjugation reactions catalyzed by UDP-glucuronosyltransferases in the liver. This metabolic pathway is crucial for understanding its bioavailability and therapeutic efficacy.

Propriétés

IUPAC Name |

7-hydroxy-4-methyl-2-oxochromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO3/c1-6-8-3-2-7(13)4-10(8)15-11(14)9(6)5-12/h2-4,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGBPOSQDAZSIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00419830 | |

| Record name | 3-Cyano-7-hydroxy-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00419830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2829-46-1 | |

| Record name | 3-Cyano-7-hydroxy-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00419830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyano-7-hydroxy-4-methylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the polarity of the solvent affect the fluorescence of 3-Cyano-7-hydroxy-4-methylcoumarin?

A: The study ["Effects of solvent polarity on the absorption and fluorescence spectra of this compound"][1] investigated how different solvents influence the fluorescence of 3C7H4M. The research found that solvents with higher dielectric constants (ε) and refractive indices (n), which indicate higher polarity, lead to shifts in both the absorption and emission spectra of the compound. This phenomenon, known as solvatochromism, suggests that the excited state of 3C7H4M possesses a larger dipole moment than its ground state. This difference in dipole moments is indicative of an intramolecular charge transfer (ICT) process occurring upon excitation, where electron density is redistributed within the molecule. []

Q2: What do the experimental dipole moment measurements reveal about the electronic structure of this compound?

A: The study utilized solvatochromic shifts to estimate both the ground and excited state dipole moments of 3C7H4M. While the excited state dipole moment was found to be larger than that of the ground state, the difference between them was relatively small. [] This suggests that while there is a redistribution of electron density upon excitation, leading to an ICT state, the overall change in charge separation within the molecule is not drastic. This information provides valuable insights into the electronic structure of 3C7H4M and its behavior in different environments.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.